4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a chloro group, a hydroxy group, and two methyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-2,3-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (25-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to elevated temperatures.
Major Products Formed
Substitution: Formation of various substituted benzenesulfonamides.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This makes it a candidate for anticancer drug development.
Antimicrobial Agents: The compound has shown activity against various bacterial strains, making it a potential antimicrobial agent.
Biological Studies: Used in studies to understand the interaction of sulfonamide derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a role in regulating pH in tumor cells, and its inhibition can disrupt the tumor microenvironment, leading to reduced tumor growth . The compound binds to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide: Similar structure but lacks the hydroxy group.
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide: Similar structure but lacks the dimethyl groups.
Uniqueness
4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide is unique due to the presence of both hydroxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its selectivity and potency as an enzyme inhibitor compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-10(2)14(17)8-7-13(9)16-20(18,19)12-5-3-11(15)4-6-12/h3-8,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYBFFBATJZYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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